![molecular formula C19H18N2O B11503508 4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11503508.png)
4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is of significant interest due to its potential pharmacological properties and its structural uniqueness, which combines the benzodiazepine core with a pyrrolo ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable ketone or aldehyde to form the corresponding hydrazone, which then undergoes cyclization under acidic or basic conditions to yield the desired benzodiazepine derivative .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages in terms of efficiency and scalability. This method involves the use of microreactors to facilitate the cyclocondensation reactions under controlled conditions, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced benzodiazepines, and substituted aromatic compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its pyrrolo ring system, which is not present in traditional benzodiazepines. This structural difference may contribute to its distinct pharmacological profile and potential for selective receptor binding .
Biological Activity
4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine (commonly referred to as this compound) is a synthetic derivative of the pyrrolo[1,2-a][1,4]benzodiazepine class. This compound has garnered attention for its potential biological activities, particularly in the central nervous system (CNS). Its structure suggests interactions with GABA_A receptors, which are critical for mediating inhibitory neurotransmission in the brain.
- Molecular Formula : C19H19ClN2O
- Molecular Weight : 326.8 g/mol
- CAS Number : 60794-64-1
The primary mechanism of action for this compound involves:
- Target Interaction : Binding to the benzodiazepine site of GABA_A receptors.
- Biochemical Pathways : Primarily affects the GABAergic pathway, enhancing inhibitory signaling in the brain.
- Pharmacokinetics : The compound is metabolized in the liver and excreted via the kidneys, influencing its efficacy and potential side effects based on individual metabolic factors such as age and liver function .
Biological Activities
Research indicates that this compound exhibits a wide range of biological effects:
1. CNS Activity
Studies have shown that derivatives of pyrrolo[1,2-a][1,4]benzodiazepines possess significant CNS activities. These include:
- Anxiolytic Effects : Demonstrated through various behavioral models such as the elevated plus maze (EPM) and picrotoxin-induced convulsion tests .
- Sedative Properties : Comparable to traditional benzodiazepines like diazepam in terms of sedative potency .
- Anticonvulsant Activity : Effective in prolonging the duration of clonic-tonic convulsions induced by specific convulsants .
2. Antinociceptive and Anti-inflammatory Effects
Pyrrolo[1,2-a][1,4]benzodiazepines have also been reported to exhibit:
- Antinociceptive Activity : Effective in reducing pain responses in various models.
- Anti-inflammatory Effects : Potentially useful in conditions characterized by inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Key findings include:
- The introduction of substituents on the pyrrole ring can enhance activity.
- Specific substitutions (e.g., methyl or ethyl groups) have been correlated with increased potency against CNS targets .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound and related derivatives:
Properties
Molecular Formula |
C19H18N2O |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C19H18N2O/c1-22-16-10-8-14(9-11-16)19-18-7-4-12-21(18)17-6-3-2-5-15(17)13-20-19/h2-12,19-20H,13H2,1H3 |
InChI Key |
BYKSFFSOWJMRHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3C4=CC=CC=C4CN2 |
Origin of Product |
United States |
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